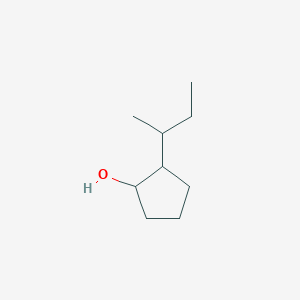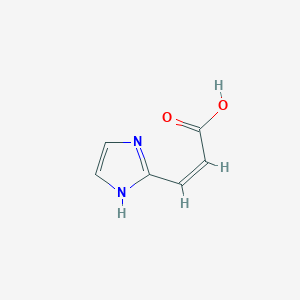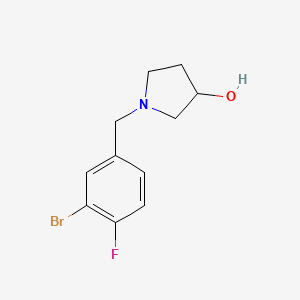![molecular formula C8H3F3O4 B13342160 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid is an organofluorine compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of three fluorine atoms attached to the benzodioxole ring, which imparts unique chemical and physical properties. It is used in various scientific research fields due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the fluorination of benzo[d][1,3]dioxole-5-carboxylic acid derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, cyclization, and fluorination. The reaction conditions are optimized to achieve high yield and purity, and the final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The compound can inhibit or modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but with two fluorine atoms instead of three.
Benzo[d][1,3]dioxole-5-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains bromine and two fluorine atoms, used in different applications.
Uniqueness
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid is unique due to the presence of three fluorine atoms, which significantly influence its reactivity, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H3F3O4 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
2,2,4-trifluoro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H3F3O4/c9-5-3(7(12)13)1-2-4-6(5)15-8(10,11)14-4/h1-2H,(H,12,13) |
InChI Key |
MJHURFCQDGDSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(=O)O)F)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


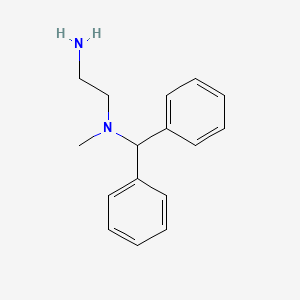

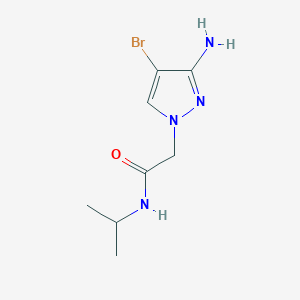

![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
